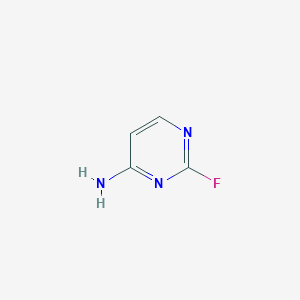

2-Fluoropyrimidin-4-amine

Description

2-Fluoropyrimidin-4-amine (CAS: 96548-91-3; MFCD00769380) is a fluorinated pyrimidine derivative with the molecular formula C₄H₄FN₃. Its structure features a fluorine atom at the 2-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry due to their resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . Fluorination at the 2-position enhances electronic and steric properties, improving binding affinity and metabolic stability in drug design .

This compound is synthesized via nucleophilic substitution or cross-coupling reactions, as seen in related pyrimidines . Its applications span antimicrobial agents, kinase inhibitors, and immunomodulators, with studies demonstrating antibacterial and antifungal activity in structurally similar derivatives .

Properties

IUPAC Name |

2-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJNWKKNZWCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320877 | |

| Record name | 2-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96548-91-3 | |

| Record name | 2-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high yields with excellent regioselectivity . Another approach involves the reaction of 2,4-difluoropyrimidine with ammonia in a solvent such as 1,4-dioxane at low temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2-Fluoropyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Fluoropyrimidin-4-amine is primarily associated with its ability to interact with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison

| Compound | Substituent Positions | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-Fluoropyrimidin-4-amine | 2-F, 4-NH₂ | C₄H₄FN₃ | 113.10 g/mol | Fluorine (electron-withdrawing), planar amine |

| 2-Chloropyrimidin-4-amine | 2-Cl, 4-NH₂ | C₄H₄ClN₃ | 129.55 g/mol | Larger halogen, increased steric hindrance |

| 4-Fluoropyrimidin-2-amine | 4-F, 2-NH₂ | C₄H₄FN₃ | 113.10 g/mol | Fluorine at 4-position alters H-bonding |

| 5-Fluoropyrimidin-4-amine | 5-F, 4-NH₂ | C₄H₄FN₃ | 113.10 g/mol | Fluorine at 5-position disrupts ring symmetry |

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine (vs. chlorine) reduce steric hindrance and increase electron density withdrawal, enhancing interactions with hydrophobic enzyme pockets .

- Positional Isomerism : this compound exhibits stronger intramolecular N–H⋯N hydrogen bonding compared to 4-fluorinated analogs, stabilizing its conformation .

Biological Activity

2-Fluoropyrimidin-4-amine is a fluorinated derivative of pyrimidine, characterized by the molecular formula C₄H₄FN₃ and a molecular weight of 113.09 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. Its unique electronic properties, conferred by the presence of the fluorine atom, make it a valuable candidate for further exploration in medicinal chemistry.

The synthesis of this compound typically involves selective fluorination of 2-aminopyrimidine derivatives. A common method employs Selectfluor in conjunction with silver carbonate (Ag₂CO₃), yielding high purity and excellent regioselectivity. The ability to modify the pyrimidine structure allows for the development of various bioactive molecules.

Antiviral Activity

In addition to its antibacterial properties, this compound demonstrates promising antiviral activity. It has been reported to inhibit certain viral enzymes, potentially making it a candidate for further antiviral drug development. The precise mechanisms remain under investigation but may involve the disruption of viral replication processes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Contains a fluorinated pyrimidine ring | Widely used anticancer drug |

| 2-Chloro-5-fluoropyrimidin-4-amine | Another fluorinated pyrimidine derivative | Similar reactivity; different halogen substitution |

| This compound | Fluorinated derivative of pyrimidine | Antibacterial and antiviral activity |

The distinct substitution pattern of this compound imparts unique electronic and steric properties that differentiate it from closely related compounds, enhancing its potential for synthesizing novel derivatives.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Antiviral Studies : A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed activity against HIV strains, indicating its potential as an antiviral agent .

- Antibacterial Efficacy : In vitro testing revealed that this compound exhibited inhibitory effects against Agrobacterium tumefaciens, suggesting its efficacy in targeting plant pathogens .

- Mechanistic Insights : Research into the mechanism of action has indicated that compounds like this compound may disrupt key enzymatic functions involved in nucleic acid metabolism, which is crucial for both bacterial and viral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.